Cadralazine - 64241-34-5

Cadralazine

Catalog Number: EVT-262455
CAS Number: 64241-34-5
Molecular Formula: C12H21N5O3
Molecular Weight: 283.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cadralazine, chemically named ethyl (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-pyridazinecarbazate, is a researched compound belonging to the class of 3-hydrazinopyridazines. [ [] ] It acts as a peripherally acting antihypertensive vasodilator, primarily investigated for its potential in managing hypertension. [ [, , , , ] ] Structurally related to hydralazine, it distinguishes itself through a protected hydrazino group, potentially contributing to its distinct pharmacological profile. [ [, , ] ]

Future Directions
  • Further Exploration of Anti-Malarial Properties: Given the recent findings on Cadralazine's activity against Plasmodium vivax hypnozoites, future research should focus on elucidating its mechanism of action in this context. [ [] ] Understanding how it eliminates these dormant liver stages could lead to developing new therapies for preventing malaria relapse.
  • Investigating Long-Term Effects on Arterial Structure and Function: Cadralazine's differential impact on large artery dynamics compared to other vasodilators warrants further investigation. [ [, , , ] ] Long-term studies assessing its influence on arterial stiffness, remodeling, and cardiovascular outcomes are needed.
  • Personalized Medicine Approaches: Research suggests factors like acetylator status and age may influence Cadralazine's pharmacokinetics and pharmacodynamics. [ [, , ] ] Future studies should explore these interindividual variations to optimize dosing and personalize therapy for improved efficacy and safety.

ISF-2405

Compound Description: ISF-2405, chemically named (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine, is a key active metabolite of Cadralazine. [] This compound exhibits direct vasodilating effects by impacting calcium mobilization. [] Research suggests that ISF-2405 inhibits calcium release from intracellular storage rather than affecting potential-dependent calcium influx. [] Studies in spontaneously hypertensive rats have shown a correlation between the distribution pattern of ISF-2405 in blood vessels and the slow onset and long duration of Cadralazine's pharmacological effect. []

Relevance: ISF-2405 is a crucial active metabolite of Cadralazine, significantly contributing to its pharmacological effects. [] While Cadralazine itself might have limited direct vasodilatory effects, its metabolic conversion to ISF-2405 is vital for its antihypertensive activity. [] Structurally, ISF-2405 retains the hydrazinopyridazine core of Cadralazine, with the key difference being the replacement of the ethoxycarbonyl protecting group with a free hydrazino group. This structural change is likely responsible for the enhanced vasodilatory activity of ISF-2405 compared to the parent compound.

Dihydralazine

Compound Description: Dihydralazine, another direct-acting vasodilator, belongs to the same class of antihypertensive agents as Hydralazine. [] It is often mentioned alongside Hydralazine when discussing the therapeutic potential and advantages of Cadralazine. []

Relevance: Although not extensively studied alongside Cadralazine in the provided papers, Dihydralazine represents a structurally related compound and a member of the same therapeutic class. [] The research emphasizes Cadralazine's potential benefits over Dihydralazine, particularly regarding its improved safety profile and once-daily dosing regimen. []

ISF-3349

Compound Description: ISF-3349, chemically (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-(3,5-dimethyl-1-pyrazolyl) pyridazine, is a stable derivative of ISF-2405. [] It is primarily used in developing a radioimmunoassay for the quantification of ISF-2405 in biological samples. []

Relevance: While not inherently possessing biological activity related to Cadralazine, ISF-3349 serves as a crucial tool in studying the pharmacokinetics of ISF-2405, the active metabolite of Cadralazine. [] By converting the labile ISF-2405 into the stable ISF-3349, researchers can accurately measure and understand the distribution and elimination of the active metabolite, contributing to a more comprehensive understanding of Cadralazine's actions.

Classification

Cadralazine belongs to the class of compounds known as hydrazines, specifically within the pyridazine derivatives. Its primary use is as a peripheral arteriolar vasodilator, indicating its role in dilating blood vessels to reduce blood pressure.

Synthesis Analysis

The synthesis of cadralazine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with ethyl carbazate and 3,6-dichloropyridazine.
  2. Formation of Intermediate: Ethyl carbazate reacts with 3,6-dichloropyridazine to form an intermediate compound.
  3. Final Reaction: This intermediate is then reacted with 2-hydroxypropylamine to yield cadralazine.

The synthesis can be optimized by controlling parameters such as temperature, reaction time, and the concentration of reactants. For example, the reaction conditions may include specific temperatures (often around room temperature) and solvent choices that facilitate the formation of the desired product while minimizing side reactions .

Molecular Structure Analysis

Cadralazine has a distinct molecular structure characterized by its hydrazine moiety and pyridazine ring. The molecular formula of cadralazine is C10_{10}H12_{12}ClN5_{5}, indicating the presence of chlorine and nitrogen atoms that play crucial roles in its chemical behavior.

Structural Features

  • Pyridazine Ring: This six-membered ring contains two nitrogen atoms, which are integral to the compound's reactivity and interaction with biological targets.
  • Hydrazine Group: The hydrazine functional group contributes to cadralazine's pharmacological properties, particularly its ability to act as a vasodilator.

Spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) are commonly employed to confirm the structure of cadralazine and characterize its functional groups .

Chemical Reactions Analysis

Cadralazine undergoes several notable chemical reactions:

  1. Oxidation: Cadralazine can be oxidized to form corresponding oxides.
  2. Reduction: It can be reduced to yield hydrazine derivatives.
  3. Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The specific conditions—such as temperature and solvent—affect the reaction pathways and product yields .

Mechanism of Action

The primary mechanism of action for cadralazine involves its role as a peripheral arteriolar vasodilator. Research suggests that cadralazine inhibits calcium release from intracellular stores within smooth muscle cells, leading to relaxation and subsequent vasodilation.

Pharmacokinetics

Cadralazine acts as a prodrug; it requires metabolic conversion to exert its effects fully. The active metabolite responsible for its vasodilatory action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). The compound has been shown to induce moderate reductions in blood pressure while slightly increasing cardiac output and heart rate .

Physical and Chemical Properties Analysis

Cadralazine exhibits various physical and chemical properties that are essential for its application:

  • Molecular Weight: Approximately 220.68 g/mol.
  • Solubility: It shows varying solubility in different solvents, which can influence its bioavailability.
  • Stability: The compound's stability may vary under different environmental conditions (e.g., light, temperature).

These properties are crucial for understanding how cadralazine behaves in biological systems and how it can be effectively used in therapeutic settings .

Applications

Cadralazine has several significant applications in medicine:

  • Antihypertensive Treatment: Primarily used for managing hypertension due to its vasodilatory effects.
  • Research Tool: Its mechanism of action provides insights into vascular biology and pharmacology, making it useful in experimental studies.
  • Potential in Other Indications: Future research may explore cadralazine's efficacy in other conditions related to vascular health, including severe hypertension during pregnancy .
Synthesis and Structural Optimization of Hydrazinophthalazine Derivatives

Synthetic Pathways for Cadralazine: Key Reaction Mechanisms

Cadralazine (ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate) is synthesized through a multi-step sequence designed to protect its labile hydrazino group. The primary route begins with 3,6-dichloropyridazine as the core scaffold. Nucleophilic substitution at the C6 position introduces the alkylamino moiety via reaction with N-ethyl-2-hydroxypropylamine under controlled basic conditions. This selective mono-substitution leverages the differential reactivity of C3 and C6 chlorines, where C6 exhibits higher electrophilicity [9].

The critical step involves converting the C3 chlorine to the protected hydrazino group. Direct hydrazination is circumvented due to instability issues; instead, 3-chloro-6-(triphenylmethylazo)pyridazine serves as an intermediate. Triphenylmethyl (trityl) protection enables nucleophilic displacement of the C3 chlorine by hydrazine. Subsequent deprotection yields 3-hydrazino-6-[ethyl(2-hydroxypropyl)amino]pyridazine. Final ethoxycarbonyl protection of the hydrazino group using ethyl chloroformate stabilizes the molecule, yielding cadralazine [9].

Key Optimization Strategies:

  • Protection-Deprotection: Trityl shielding prevents oxidation during synthesis [9].
  • Temperature Control: Reactions proceed at 0–5°C to minimize hydrolytic side products [1].
  • Purification: Column chromatography isolates cadralazine with >98% purity, confirmed by HPLC [6].

Table 1: Critical Reactions in Cadralazine Synthesis

StepReactionReagents/ConditionsYield
1C6 Chlorine SubstitutionN-Ethyl-2-hydroxypropylamine, K₂CO₃, DMF, 60°C85%
2Trityl ProtectionTriphenylmethyl chloride, pyridine, 25°C78%
3C3 HydrazinationHydrazine hydrate, ethanol, reflux65%
4EthoxycarbonylationEthyl chloroformate, CH₂Cl₂, 0°C90%

Comparative Analysis of Hydrazinophthalazine Analog Synthesis

Cadralazine’s synthesis diverges significantly from classical hydrazinophthalazines like hydralazine and dihydralazine, which lack protective groups. These analogs directly condense hydrazine with chlorophthalazine derivatives, resulting in lower yields (40–50%) due to hydrazino group degradation [9].

Structural Advantages of Cadralazine:

  • Protected Hydrazino Group: The ethoxycarbonyl moiety reduces susceptibility to oxidative and hydrolytic degradation, enhancing shelf-life [1] [7].
  • Alkylamino Side Chain: The ethyl(2-hydroxypropyl)amino group at C6 improves water solubility (log P = 1.22) versus hydralazine (log P = 0.93), facilitating formulation [3] [6].
  • Synthetic Complexity: While cadralazine requires 4–5 steps (overall yield: ~38%), budralazine (another analog) achieves 65% yield in 3 steps but exhibits higher photodegradation [9].

Table 2: Structural and Synthetic Comparison of Hydrazinophthalazine Analogs

CompoundCore StructureHydrazino ProtectionKey Synthetic StepsOverall Yield
CadralazinePyridazineEthoxycarbonylNucleophilic substitution + protection38%
HydralazinePhthalazineNoneDirect hydrazination42%
DihydralazinePhthalazineNoneDirect hydrazination45%
BudralazinePyridazineNone3-step alkylation65%

Degradation Pathways and Stability Profiling in Preclinical Models

Cadralazine undergoes three primary degradation pathways in aqueous solutions: hydrolytic, oxidative, and thermal. Hydrolytic cleavage targets the ethoxycarbonyl-hydrazine bond, generating free hydrazino intermediates that cyclize to triazolopyridazines. Oxidative degradation forms azopyridazines via radical-mediated pathways, accelerated by oxygen and light. Thermal degradation follows first-order kinetics, predominant above 40°C [1] [5].

pH and Temperature Dependence:

  • Hydrolysis: Dominates at pH 7–10 (rate constant k = 3.2 × 10⁻⁴ h⁻¹ at 25°C).
  • Oxidation: Maximized at pH 9 under aerobic conditions (k = 5.6 × 10⁻⁴ h⁻¹) [1].
  • Thermal Degradation: Activation energy (Eₐ) = 68.5 kJ/mol, with significant degradation above 60°C [5].

Metabolic Stability:In rat models, cadralazine metabolizes via:

  • Decarbethoxylation to ISF-2400 (active metabolite).
  • Acetylation of the hydrazino group, followed by cyclization.
  • Oxidation of the 2-hydroxypropyl side chain to ketones [4] [9].

Table 3: Forced Degradation Products of Cadralazine

Stress ConditionMajor Degradation ProductsDetection Method
Acidic (1M HCl, 70°C)Ethyl carbazate + 6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-amineLC-MS
Alkaline (1M NaOH, 70°C)1,2,4-Triazolo[4,3-b]pyridazineHPLC-DAD
Oxidative (3% H₂O₂, 25°C)3,6-Bis[ethyl(2-hydroxypropyl)amino]pyridazineLC-MS
Photolytic (UV, 254 nm)6-[ethyl(2-oxopropyl)amino]pyridazin-3-yl azideNMR/LC-MS

Stabilization Strategies:

  • Formulation: Use of oxygen-impermeable containers and chelating agents (EDTA) reduces oxidation [1].
  • Lyophilization: Solid-state stability exceeds solutions (t₉₀ > 24 months at 25°C) [8].

Cadralazine’s optimized structure balances synthetic feasibility with degradation resistance, establishing it as a chemically refined vasodilator. Its protective group strategy remains a benchmark for stabilizing hydrazine-based pharmaceuticals [6] [9].

Properties

CAS Number

64241-34-5

Product Name

Cadralazine

IUPAC Name

ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate

Molecular Formula

C12H21N5O3

Molecular Weight

283.33 g/mol

InChI

InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19)

InChI Key

QLTVVOATEHFXLT-UHFFFAOYSA-N

SMILES

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC

Solubility

Soluble in DMSO

Synonyms

Cadralazine; ISF-2469; ISF 2469; ISF2469;

Canonical SMILES

CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.